- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesPreparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanoneTetrahedron, 1987, 43(11), 2505-12,
Cas no 97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

97859-51-3 structure
상품 이름:(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 화학적 및 물리적 성질
이름 및 식별자
-
- (S)-5-(Hydroxymethyl)oxazolidin-2-one
- (5S)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)- (ZCI)
- (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
- (S)-5-Hydroxymethyl-2-oxazolidinone
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)-
- CS-0053134
- AS-52043
- SCHEMBL3954454
- P14223
- 97859-51-3
- EN300-7211291
- MFCD27977273
- LSYOFPBORRARMF-VKHMYHEASA-N
- (S)-5-(hydroxylmethyl)oxazolidin-2-one
- CS-0067235
- AKOS025396273
- (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
-
- MDL: MFCD27977273
- 인치: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
- InChIKey: LSYOFPBORRARMF-VKHMYHEASA-N
- 미소: C([C@@H]1CNC(=O)O1)O
계산된 속성
- 정밀분자량: 117.042593085g/mol
- 동위원소 질량: 117.042593085g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 8
- 회전 가능한 화학 키 수량: 1
- 복잡도: 104
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -0.9
- 토폴로지 분자 극성 표면적: 58.6Ų
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | S357975-25mg |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 25mg |
$ 295.00 | 2022-06-03 | ||
Chemenu | CM294729-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$1249 | 2021-08-18 | |
TRC | S357975-2.5mg |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1927-500MG |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 97% | 500MG |
¥ 1,702.00 | 2023-04-12 | |
Enamine | EN300-7211291-0.5g |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 95% | 0.5g |
$400.0 | 2023-05-29 | |
Enamine | EN300-7211291-2.5g |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 95% | 2.5g |
$1078.0 | 2023-05-29 | |
eNovation Chemicals LLC | D586480-250MG |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 97% | 250mg |
$100 | 2024-07-21 | |
Chemenu | CM294729-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$*** | 2023-03-29 | |
Ambeed | A647419-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$199.0 | 2025-02-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1927-250MG |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 97% | 250MG |
¥ 1,042.00 | 2023-04-12 |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
참조
합성회로 2
반응 조건
참조
- Method for preparing oxazolidinone intermediateProcess for the resolution of racemic 5-substituted 2-oxazolidinones by crystallization, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
참조
- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesTetrahedron, 1987, 43(11), 2505-12,
합성회로 4
반응 조건
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
참조
- An enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidAn enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,
합성회로 5
반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
참조
- An enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBAn enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,
합성회로 6
반응 조건
1.1 Reagents: Magnesium methoxide Solvents: Diglyme
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C
참조
- Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesInhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cellsResolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivativesTetrahedron: Asymmetry, 1995, 6(5), 1181-90,
합성회로 7
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C
참조
- Antibiotic pyrazinothiazine derivatives and process of preparation and use thereofPreparation of the quinazoline compounds and their application as EGFR inhibitor, World Intellectual Property Organization, , ,
합성회로 8
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.1 Reagents: Sodium borohydride Solvents: Ethanol
참조
- A fragment-based approach to understanding inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomeraseEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesChemBioChem, 2005, 6(10), 1866-1874,
합성회로 9
반응 조건
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 10 min, 0 °C
참조
- New chemoenzymatic pathway for β-adrenergic blocking agentsTetrahedron: Asymmetry, 2005, 16(8), 1485-1494,
합성회로 10
반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
참조
- Preparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanoneTetrahedron Letters, 1989, 30(28), 3701-2,
합성회로 11
반응 조건
1.1 Reagents: Sodium hypochlorite Solvents: Tetrahydrofuran , Water
참조
- Stereoselective process for the preparation of (S)-5-(hydroxymethyl)-2-oxazolidinone, United States, , ,
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials
- 2-OXAZOLIDINONE, 5-(HYDROXYMETHYL)-3-[(1S)-1-PHENYLETHYL]-, (5S)-
- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-
- (S)-3-Amino-1,2-propanediol
- (S)-benzyl 2-oxooxazolidine-5-carboxylate
- Butanamide, 3-hydroxy-4-(triphenylmethoxy)-, (3S)-
- (S)-5-(4-methoxyphenoxymethyl)-1,3-oxazolidin-2-one
- 1,2-Propanediol, 3-azido-, 1-acetate, (S)-
- (4S)-2-Phenyl-1,3,2-dioxaborolane-4-acetamide
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 관련 문헌
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one) 관련 제품
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- 2229144-03-8(2-(5-{(tert-butoxy)carbonylamino}-2-fluorophenyl)prop-2-enoic acid)
- 2862-90-0(1-{bicyclo4.1.0heptan-1-yl}ethan-1-one)
- 172923-77-2(Macrosphelide A)
- 51812-96-5(1,4-dihydroquinoline-4-thione)
- 1805984-43-3(Methyl 2-(aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-4-acetate)
- 1357740-72-7(4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one)
- 1019625-95-6([(4-Fluorophenyl)methyl](4-methylpentan-2-yl)amine)
- 1261457-97-9(2-Methoxy-4-(trifluoromethyl)benzyl chloride)
- 1261908-38-6(3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

순결:99%
재다:1g
가격 ($):179.0